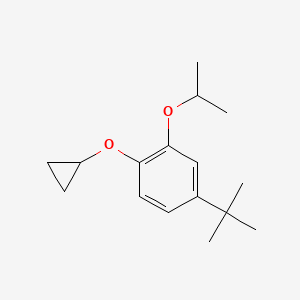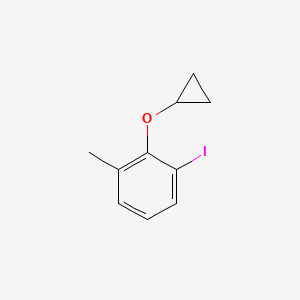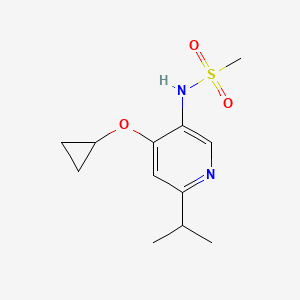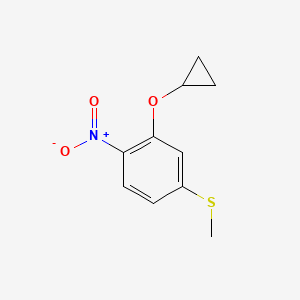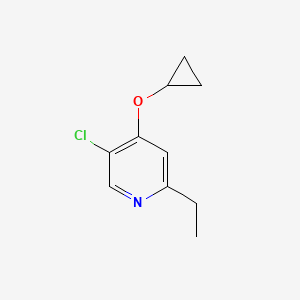
N-(4-Cyclopropoxy-6-ethylpyridin-2-YL)methanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-Cyclopropoxy-6-ethylpyridin-2-YL)methanesulfonamide is an organic compound with the molecular formula C11H16N2O3S and a molecular weight of 256.324 g/mol This compound is characterized by the presence of a cyclopropoxy group, an ethyl group, and a methanesulfonamide group attached to a pyridine ring
Vorbereitungsmethoden
The synthesis of N-(4-Cyclopropoxy-6-ethylpyridin-2-YL)methanesulfonamide typically involves several steps:
Starting Materials: The synthesis begins with commercially available starting materials, such as 4-cyclopropoxy-6-ethylpyridine and methanesulfonyl chloride.
Reaction Conditions: The reaction between 4-cyclopropoxy-6-ethylpyridine and methanesulfonyl chloride is carried out in the presence of a base, such as triethylamine, under anhydrous conditions. The reaction is typically conducted at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial production methods for this compound may involve scaling up the laboratory synthesis procedures while ensuring safety, efficiency, and cost-effectiveness.
Analyse Chemischer Reaktionen
N-(4-Cyclopropoxy-6-ethylpyridin-2-YL)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, such as potassium permanganate or hydrogen peroxide, to form corresponding sulfone derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield amine derivatives.
Substitution: The methanesulfonamide group can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, to form substituted derivatives.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid and amine derivatives
Wissenschaftliche Forschungsanwendungen
N-(4-Cyclopropoxy-6-ethylpyridin-2-YL)methanesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.
Wirkmechanismus
The mechanism of action of N-(4-Cyclopropoxy-6-ethylpyridin-2-YL)methanesulfonamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, such as kinases, involved in cellular signaling pathways. It can inhibit the activity of these enzymes, leading to alterations in cellular processes.
Pathways Involved: By inhibiting specific kinases, the compound can affect pathways related to cell division, apoptosis, and other critical cellular functions.
Vergleich Mit ähnlichen Verbindungen
N-(4-Cyclopropoxy-6-ethylpyridin-2-YL)methanesulfonamide can be compared with other similar compounds, such as:
N-(2-Methoxy-5-(2,4,6-trimethoxystyrylsulfonyl)methyl)pyridin-3-yl)methanesulfonamide: This compound also contains a methanesulfonamide group and a pyridine ring but differs in the substituents attached to the pyridine ring.
N-(4-Cyclopropoxy-6-methylpyridin-2-YL)methanesulfonamide: This compound is similar but has a methyl group instead of an ethyl group, which may result in different chemical and biological properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities.
Eigenschaften
Molekularformel |
C11H16N2O3S |
|---|---|
Molekulargewicht |
256.32 g/mol |
IUPAC-Name |
N-(4-cyclopropyloxy-6-ethylpyridin-2-yl)methanesulfonamide |
InChI |
InChI=1S/C11H16N2O3S/c1-3-8-6-10(16-9-4-5-9)7-11(12-8)13-17(2,14)15/h6-7,9H,3-5H2,1-2H3,(H,12,13) |
InChI-Schlüssel |
IFSIFGINIFBTHE-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=NC(=CC(=C1)OC2CC2)NS(=O)(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


